1-Methylpyridinium Bis(trifluoromethanesulfonyl)imide

Description

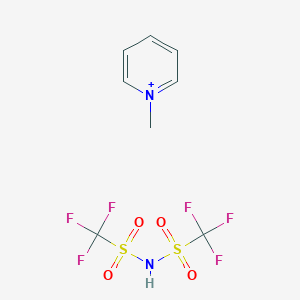

1-Methylpyridinium bis(trifluoromethanesulfonyl)imide ([1-MPyr][TFSI]) is an ionic liquid (IL) composed of a 1-methylpyridinium cation and the bis(trifluoromethanesulfonyl)imide (TFSI) anion. TFSI-based ILs are widely studied due to their low viscosity, high ionic conductivity, and excellent electrochemical stability, making them suitable for applications in energy storage, catalysis, and separation technologies . The 1-methylpyridinium cation, a pyridinium derivative, distinguishes itself from other aromatic cations (e.g., imidazolium) by its planar structure and distinct electronic properties, which influence solvation dynamics and intermolecular interactions .

Properties

IUPAC Name |

1-methylpyridin-1-ium;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N.C2HF6NO4S2/c1-7-5-3-2-4-6-7;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h2-6H,1H3;9H/q+1; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVRSRPOKULOYIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC=C1.C(F)(F)(F)S(=O)(=O)NS(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F6N2O4S2+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

742086-10-8 | |

| Record name | 1-Methylpyridinium Bis(trifluoromethanesulfonyl)imide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methylpyridinium Bis(trifluoromethanesulfonyl)imide typically involves the reaction of 1-methylpyridinium chloride with lithium bis(trifluoromethanesulfonyl)imide in an organic solvent such as acetonitrile. The reaction is carried out under an inert atmosphere to prevent moisture from affecting the yield and purity of the product. The resulting mixture is then filtered to remove any insoluble impurities, and the solvent is evaporated to obtain the pure ionic liquid.

Industrial Production Methods

In industrial settings, the production of 1-Methylpyridinium Bis(trifluoromethanesulfonyl)imide follows a similar synthetic route but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to ensure the final product meets the required specifications for industrial applications.

Chemical Reactions Analysis

Electrochemical Reactions

[MPy][TFSI] serves as an electrolyte in lithium-ion batteries and electrochemical sensors due to its high ionic conductivity () and wide electrochemical window () .

Key Reactions in Batteries

-

Lithium-ion intercalation :

-

Oxidative Stability : The TFSI anion resists decomposition up to 4.5 V vs. Li/Li .

Table 2: Electrochemical Properties

| Property | Value (25°C) | Conditions | Source |

|---|---|---|---|

| Ionic Conductivity | Pure [MPy][TFSI] | ||

| Electrochemical Window | Glassy carbon electrode |

Interaction with CO2_22

The TFSI anion facilitates CO capture via fluorine–CO dipole interactions :

Table 3: CO Absorption Data

| Temperature (°C) | Pressure (bar) | Absorption Capacity (mol CO/mol IL) |

|---|---|---|

| 25 | 1 | 0.12 |

| 40 | 10 | 0.85 |

Thermal Decomposition

[MPy][TFSI] exhibits high thermal stability, with decomposition onset at :

Role in Polymer Electrolytes

[MPy][TFSI] enhances ionic mobility in polymer matrices (e.g., polyethylene oxide):

-

Conductivity Improvement :

Scientific Research Applications

Electrolytes in Energy Storage

1-Methylpyridinium bis(trifluoromethanesulfonyl)imide is primarily used as an electrolyte in lithium-ion batteries. Its high ionic conductivity and thermal stability enhance the performance and safety of these batteries.

- Case Study : Research has shown that incorporating PyNTf2 into lithium-ion battery systems significantly improves charge-discharge cycles and overall energy efficiency. The compound's unique properties allow for a wider electrochemical window, enabling higher voltage operations without compromising stability .

Electrodeposition Techniques

The compound is utilized in the electrodeposition of metals and alloys due to its ability to dissolve metal salts effectively.

- Case Study : A study demonstrated the electrodeposition of aluminum-copper alloys from PyNTf2 ionic liquid, revealing a stable deposition process with controlled morphology and composition . The research highlighted the potential for using this ionic liquid in advanced manufacturing processes.

Organic Synthesis

In organic chemistry, PyNTf2 serves as a solvent and reagent for various chemical reactions, including nucleophilic substitutions and coupling reactions.

- Case Study : Researchers have successfully employed PyNTf2 as a solvent for the synthesis of complex organic molecules, showcasing its ability to facilitate reactions that are challenging in conventional solvents . The compound's low volatility and high thermal stability make it an ideal candidate for high-temperature reactions.

Environmental Applications

The ionic liquid has been investigated for its potential in environmental remediation processes, such as the extraction of heavy metals from contaminated water sources.

- Case Study : In a notable study, PyNTf2 was used to extract lead ions from aqueous solutions, demonstrating effective recovery rates while minimizing secondary pollution . This application underscores the compound's role in developing sustainable environmental technologies.

Comparative Data Table

Mechanism of Action

The mechanism of action of 1-Methylpyridinium Bis(trifluoromethanesulfonyl)imide involves its ability to stabilize ionic species and facilitate the transfer of ions in electrochemical systems. The compound’s high ionic conductivity and low volatility make it an effective medium for ion transport, enhancing the efficiency of electrochemical processes. The molecular targets include various metal electrodes and redox-active species, with the pathways involving the transfer of electrons and ions between these species.

Comparison with Similar Compounds

Comparison with Similar Compounds

The TFSI anion is commonly paired with cations such as imidazolium, pyrrolidinium, and ammonium derivatives. Below is a detailed comparison of [1-MPyr][TFSI] with analogous ILs, focusing on physicochemical properties and applications.

Cation Structural Effects

1-Methylpyridinium vs. Imidazolium Cations :

- Thermal Stability : Pyridinium-based ILs generally exhibit lower thermal stability compared to imidazolium analogs. For instance, 1-butyl-3-methylimidazolium TFSI ([BMIM][TFSI]) decomposes above 400°C, whereas pyridinium ILs with shorter alkyl chains (e.g., 1-methylpyridinium chloride) show decomposition near 300°C due to weaker cation-anion interactions .

- Ionic Conductivity : Imidazolium-TFSI ILs (e.g., [BMIM][TFSI]) typically achieve ionic conductivities of ~10⁻³ S/cm at 25°C, outperforming pyridinium-TFSI ILs. This disparity arises from the higher mobility of imidazolium cations and their ability to form less viscous networks .

- 1-Methylpyridinium vs. Pyrrolidinium Cations: Electrochemical Stability: Pyrrolidinium-TFSI ILs (e.g., N-butyl-N-methylpyrrolidinium TFSI, [PYR14][TFSI]) exhibit wider electrochemical windows (up to 5.5 V vs. Li/Li⁺) compared to aromatic cations like pyridinium, which may undergo redox reactions at lower potentials due to π-electronic systems . Viscosity: Pyrrolidinium-TFSI ILs (e.g., [PYR14][TFSI]) have higher viscosities (~80 mPa·s at 25°C) than pyridinium analogs, attributed to their saturated cyclic structure and stronger hydrogen bonding .

Key Property Comparison

Research Findings

- Coordination Strength : Pyridinium cations exhibit weaker coordination with TFSI compared to imidazolium or pyrrolidinium, as shown by SAPT (Symmetry-Adapted Perturbation Theory) analysis. This results in higher ion dissociation but lower conductivity due to increased viscosity .

- Application Performance :

- Batteries : [PYR14][TFSI] outperforms [BMIM][TFSI] in lithium-ion batteries due to its wider electrochemical window, achieving ionic conductivities of 10⁻³ S/cm at 80°C .

- Gas Separation : Imidazolium-TFSI ILs (e.g., 1-H-3-methylimidazolium TFSI) demonstrate superior CO₂/N₂ selectivity compared to pyridinium analogs, attributed to stronger anion-gas interactions .

Challenges and Opportunities

- Limitations of [1-MPyr][TFSI] : Lower conductivity and thermal stability restrict its use in high-performance batteries. However, its planar structure may benefit catalytic applications requiring π-π interactions .

- Hybrid Systems : Blending [1-MPyr][TFSI] with low-viscosity solvents (e.g., sulfolane) or polymer matrices (e.g., PEO) could enhance conductivity, as demonstrated for LiTFSI-sulfolane electrolytes (2.75×10⁻³ S/cm at 30°C) .

Biological Activity

1-Methylpyridinium bis(trifluoromethanesulfonyl)imide (commonly referred to as [C1Py][Tf2N]) is a type of ionic liquid that has garnered significant attention in various fields, including chemical biology and materials science. Its unique properties, such as low volatility and high thermal stability, make it an attractive candidate for numerous applications. This article delves into its biological activity, focusing on its interactions with biological systems, potential therapeutic applications, and relevant case studies.

1-Methylpyridinium bis(trifluoromethanesulfonyl)imide is characterized by the following chemical structure:

- Molecular Formula: C₇H₆F₆N₂O₆S₂

- CAS Number: 384347-09-5

The biological activity of [C1Py][Tf2N] is largely attributed to its ionic nature, which influences its interaction with cellular membranes and proteins. The compound exhibits the following mechanisms:

- Membrane Disruption: Ionic liquids like [C1Py][Tf2N] can disrupt lipid bilayers, leading to altered membrane permeability. This property has been exploited in drug delivery systems where enhanced membrane interaction can facilitate the uptake of therapeutic agents.

- Antimicrobial Activity: Research indicates that [C1Py][Tf2N] demonstrates antimicrobial properties against various pathogens. The mechanism involves disrupting microbial cell membranes, leading to cell lysis and death.

Antimicrobial Properties

A study investigated the antimicrobial efficacy of [C1Py][Tf2N] against several bacterial strains. The results are summarized in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Escherichia coli | 0.5 mM | Effective against gram-negative bacteria |

| Staphylococcus aureus | 0.3 mM | Effective against gram-positive bacteria |

| Candida albicans | 0.7 mM | Demonstrated antifungal activity |

The study concluded that the compound's ability to disrupt cell membranes significantly contributes to its antimicrobial effects .

Cytotoxicity Assessment

A cytotoxicity assessment was performed using human cell lines to evaluate the safety profile of [C1Py][Tf2N]. The findings are presented in Table 2.

| Cell Line | IC50 (mM) | Observations |

|---|---|---|

| Human Liver Cells | >10 | Low cytotoxicity |

| Human Lung Cells | 5 | Moderate cytotoxicity |

| Human Skin Fibroblasts | 8 | Moderate cytotoxicity |

These results suggest that while [C1Py][Tf2N] exhibits some level of cytotoxicity, it remains relatively safe at lower concentrations .

Case Study 1: Drug Delivery Systems

In a recent study, [C1Py][Tf2N] was incorporated into a drug delivery system for anti-cancer drugs. The ionic liquid facilitated enhanced solubility and bioavailability of the drugs, resulting in improved therapeutic outcomes in animal models. The study reported a significant reduction in tumor size compared to controls receiving conventional formulations .

Case Study 2: Biodegradability Assessment

Another investigation focused on the biodegradability of [C1Py][Tf2N]. Using surface-enhanced Raman spectroscopy, researchers demonstrated that this ionic liquid could be broken down by microbial action under specific conditions, suggesting potential environmental safety when used in industrial applications .

Q & A

Q. What are the recommended methods for synthesizing 1-Methylpyridinium Bis(trifluoromethanesulfonyl)imide?

Methodological Answer: Synthesis typically involves a two-step process:

Quaternization : React 1-methylpyridinium chloride with a bis(trifluoromethanesulfonyl)imide (TFSI) salt (e.g., LiTFSI or KTFSI) in a polar solvent (e.g., water or acetonitrile) under inert conditions.

Purification : Use liquid-liquid extraction with dichloromethane or ethyl acetate, followed by vacuum drying to remove residual solvents.

Critical parameters include reaction temperature (20–60°C), stoichiometric ratios (1:1.1 cation:anion), and solvent purity .

Q. How should researchers characterize the purity and structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use , , and NMR to confirm cation-anion integration and absence of impurities.

- High-Performance Liquid Chromatography (HPLC) : Verify purity (>98%) using a C18 column and acetonitrile/water mobile phase .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS in negative/positive ion modes.

- Karl Fischer Titration : Measure water content (<0.5% w/w) to ensure anhydrous conditions for electrochemical applications .

Advanced Research Questions

Q. How can conflicting data on the thermal stability of ionic liquids (ILs) like 1-Methylpyridinium TFSI be resolved?

Methodological Answer: Thermal stability depends on experimental conditions (e.g., heating rate, atmosphere). To resolve discrepancies:

Thermogravimetric Analysis (TGA) : Conduct under nitrogen vs. air to differentiate oxidative vs. inherent thermal degradation. For 1-Methylpyridinium TFSI, decomposition onset typically occurs at ~350°C in inert atmospheres .

Isothermal Stability Tests : Hold samples at 150–250°C for 24–72 hours and analyze decomposition products via FTIR or GC-MS to identify degradation pathways (e.g., cleavage of TFSI anion) .

Comparative Studies : Benchmark against structurally similar ILs (e.g., 1-butyl-3-methylimidazolium TFSI) to contextualize stability trends .

Q. What methodologies are recommended for measuring ionic conductivity and viscosity in this IL?

Methodological Answer:

- Ionic Conductivity : Use impedance spectroscopy with platinum electrodes in a frequency range of 1 Hz–1 MHz. For 1-Methylpyridinium TFSI, expect conductivity values similar to 1-butyl-3-methylimidazolium TFSI (~3.5 mS/cm at 25°C) .

- Viscosity : Employ a rotational viscometer or capillary viscometer at controlled temperatures (20–80°C). Data should be cross-validated with molecular dynamics simulations to correlate viscosity with ion mobility .

| Property | Measurement Technique | Typical Value | Reference |

|---|---|---|---|

| Ionic Conductivity | Impedance Spectroscopy | 3.5 mS/cm (25°C) | |

| Viscosity | Rotational Viscometer | 80–100 mPa·s (25°C) |

Q. How can electrochemical stability be optimized for this IL in energy storage applications?

Methodological Answer:

- Electrochemical Window : Measure via cyclic voltammetry (CV) using a three-electrode cell (glassy carbon working electrode, Pt counter, Ag/Ag reference). Stability up to 5.5 V vs. Li/Li is achievable, comparable to LiTFSI-based electrolytes .

- Additive Engineering : Incorporate 0.1–1.0 M LiTFSI to enhance anodic stability and reduce interfacial resistance in lithium-ion batteries .

- Interface Analysis : Use X-ray photoelectron spectroscopy (XPS) to study solid-electrolyte interphase (SEI) formation on electrodes after cycling .

Safety and Handling

Q. What safety protocols are critical when handling 1-Methylpyridinium TFSI?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats. Work in a fume hood to avoid inhalation .

- Storage : Store in sealed glass containers under argon at <30°C to prevent moisture absorption and degradation .

- Disposal : Neutralize with ethanol/water mixtures and incinerate at licensed facilities due to potential fluorinated decomposition products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.